molecular formula C25H25N5O4 B2616819 Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate CAS No. 893960-71-9

Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

Cat. No.: B2616819
CAS No.: 893960-71-9
M. Wt: 459.506
InChI Key: ZBVGQQXAHXNCSB-UHFFFAOYSA-N
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Description

Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of purine and imidazole rings, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate compound through a cyclization reaction, followed by esterification to introduce the ethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine and imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate apart is its unique combination of structural elements from both purine and imidazole rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

CAS No.

893960-71-9

Molecular Formula

C25H25N5O4

Molecular Weight

459.506

IUPAC Name

ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C25H25N5O4/c1-3-34-23(32)18-9-11-19(12-10-18)28-15-16-29-20-21(26-24(28)29)27(2)25(33)30(22(20)31)14-13-17-7-5-4-6-8-17/h4-12H,3,13-16H2,1-2H3

InChI Key

ZBVGQQXAHXNCSB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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